5-chloro-2-(4-methylphenyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBJOHXTHXVKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves the condensation of 4-chloro-o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst (e.g., HCl, ρ-toluenesulfonic acid [ρ-TSOH]). The process occurs in two stages:
Procedure and Optimization
-
Typical protocol :
-
4-Chloro-o-phenylenediamine (1 eq) and 4-methylbenzaldehyde (1.1 eq) are dissolved in chloroform or ethanol.
-
ρ-TSOH (10 mol%) or concentrated HCl (4 N) is added, and the mixture is refluxed for 4–6 hours.
-
Post-reaction, the product is isolated via extraction with ethyl acetate and purified by recrystallization (methanol/water).
-
-
Key variables :
Limitations
-
Prolonged heating may lead to decomposition of the aldehyde.
-
Competing side reactions (e.g., over-oxidation) require precise stoichiometric control.
Oxidative Cyclization Using Iodine or Air
Methodology
Oxidative methods eliminate the need for strong acids by employing iodine or atmospheric oxygen as cyclization agents.
-
Iodine-mediated synthesis :
-
Aerobic oxidation :
Advantages Over Acid Catalysis
Microwave and Ultrasonic-Assisted Synthesis
Microwave Irradiation
Microwave heating significantly reduces reaction times through rapid thermal activation:
Sonochemical Synthesis
Ultrasound promotes cavitation, enhancing reagent mixing and reaction kinetics:
-
Protocol :
-
Ammonium nickel sulfate (10 mol%) is added to an aqueous solution of the diamine and aldehyde.
-
Sonication at 25°C for 45–60 minutes.
-
Solid Acid-Catalyzed Approaches
Heterogeneous Catalysts
Solid acids like zeolites or sulfated zirconia enable recyclable, solvent-free synthesis:
Ionic Liquids
Task-specific ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvent-catalysts:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Drawback |
|---|---|---|---|---|
| Acid-catalyzed | 88–94 | 4–6 h | High reproducibility | Corrosive conditions |
| Oxidative (I₂) | 82–89 | 1.5–2 h | Solvent-free | Iodine residue removal |
| Microwave | 92 | 15–20 min | Rapid synthesis | Specialized equipment |
| Solid acid | 78–84 | 2 h | Recyclable catalyst | Moderate yields |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the effectiveness of benzimidazole derivatives, including 5-chloro-2-(4-methylphenyl)-1H-benzimidazole, against various viral infections:
- Hepatitis C Virus (HCV) : Compounds similar to this compound have shown significant inhibitory effects against HCV. For instance, certain benzimidazole derivatives displayed EC50 values as low as 0.007 nM against HCV non-structural proteins, indicating potent antiviral activity .
- Coxsackie Virus : In a series of studies, benzimidazole derivatives were synthesized that demonstrated effective inhibition against Coxsackie virus with IC50 values ranging from 1.08 to 1.76 μg/ml .
- Herpes Simplex Virus : Derivatives of benzimidazole have also been reported to inhibit Herpes Simplex Virus-induced cytopathic effects with IC50 values significantly lower than standard antiviral drugs .
Antibacterial Properties
This compound exhibits promising antibacterial activity:
- Gram-Negative Bacteria : Research has shown that benzimidazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa effectively. The synthesized compounds demonstrated activity comparable to standard antibiotics like Gentamycin at varying concentrations .
- Mycobacterium tuberculosis : Some derivatives were tested against Mycobacterium tuberculosis and exhibited significant anti-tubercular activity at concentrations as low as 1 µg/ml, outperforming traditional treatments .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- Cell Line Studies : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast cancer). Notably, some compounds showed comparable potency to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cyclooxygenase Inhibition : Certain benzimidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, some compounds exhibited IC50 values in the nanomolar range, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .
- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce edema and pain associated with inflammatory conditions, supporting their potential therapeutic use .
Table 1: Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations
- 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole : Replacing the 4-methylphenyl group with a 2-hydroxyphenyl group significantly increases cytotoxicity, showing IC₅₀ values of 12–18 µM against HeLa, MCF7, and A431 cells. The hydroxyl group facilitates hydrogen bonding, enhancing DNA topoisomerase I inhibition .
- 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole: Substitution with a thiophene ring introduces rotational disorder (major:minor = 0.927:0.073) in the crystal structure, with dihedral angles of 36–39° between the benzimidazole and thiophene rings. This disorder impacts packing efficiency and solubility .
- 5-Chloro-2-(5-chlorothiophen-2-yl)-1H-benzimidazole : The additional chlorine on the thiophene ring increases molecular weight (269.15 g/mol) and may improve halogen bonding interactions in biological targets .
Physicochemical and Crystallographic Comparisons
- Melting Points :
- Crystal Packing :
Key Research Findings
Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., Cl) enhance DNA interaction, while bulky aryl groups (e.g., 4-methylphenyl) improve membrane permeability .
Structural Disorder : Thiophene-substituted benzimidazoles exhibit rotational disorder, complicating crystallization but offering insights into dynamic molecular behavior .
Synthetic Optimization : Na₂S₂O₅ or AlCl₃ catalysis improves yields (75–80%) compared to traditional acid-catalyzed methods (60–70%) .
Biological Activity
5-Chloro-2-(4-methylphenyl)-1H-benzimidazole is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, antifungal, and antiproliferative therapies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H11ClN2 and a molecular weight of approximately 242.7 g/mol. It features a benzimidazole core with a chlorine atom at the 5-position and a para-methylphenyl group at the 2-position. The compound appears as a solid with a melting point ranging from 223 to 226 °C.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : In a comparative study using the disc diffusion method on Mueller-Hinton agar, this compound demonstrated substantial antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at concentrations of 1 µg/ml, 10 µg/ml, and 100 µg/ml .
| Concentration (µg/ml) | E. coli Zone of Inhibition (mm) | P. aeruginosa Zone of Inhibition (mm) |
|---|---|---|
| 1 | 12 | 10 |
| 10 | 18 | 16 |
| 100 | 25 | 22 |
2. Antifungal Activity
The compound also exhibits antifungal properties, particularly against pathogenic fungi.
- Research Findings : A study evaluated various benzimidazole derivatives for antifungal activity against Candida albicans and Aspergillus niger. The results indicated moderate activity with minimal inhibitory concentration (MIC) values of approximately 64 µg/mL for both strains .
3. Antiproliferative Activity
This compound has been investigated for its antiproliferative effects on cancer cell lines.
- Case Study : In vitro studies assessed the compound's effects on the MDA-MB-231 breast cancer cell line, revealing significant inhibition with an IC50 value of around 8 µg/mL compared to standard chemotherapeutics like amikacin .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MDA-MB-231 | 8 |
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 |
The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, which is critical for bacterial growth.
- Antifungal Mechanism : Similar to other benzimidazole derivatives, it may interfere with fungal cell membrane integrity and function.
- Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through pathways that involve caspase activation and mitochondrial dysfunction.
Comparative Analysis with Related Compounds
The unique structure of this compound distinguishes it from other benzimidazole derivatives:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Chloro-2-methylbenzimidazole | 76063 | Lacks the para-methylphenyl group; simpler structure. |
| 5-Chloro-1H-benzimidazole | 51110 | No substituents on the benzene ring; different biological activity. |
| 5-Chloro-2-(phenyl)-1H-benzimidazole | 7118-65-2 | Contains a phenyl group instead of a para-methylphenyl group; alters reactivity. |
Q & A
Q. How can researchers investigate its mechanism of action in complex biological pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Hedgehog signaling targets like Gli1) .
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- In Vivo Models : Zebrafish embryos for developmental toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
